 
                            
Rufinamide-d2 is classified as a medicinal compound within the category of anticonvulsants. It is derived from rufinamide, which was originally developed for the treatment of Lennox-Gastaut syndrome, a severe form of childhood epilepsy. The deuterated version is particularly useful for tracing studies and pharmacokinetic evaluations due to the unique properties conferred by deuterium labeling .
The synthesis of Rufinamide-d2 involves several key steps that incorporate deuterium into the molecular framework. The primary methods include:
Rufinamide-d2 retains the core structure of rufinamide but incorporates deuterium atoms at specific positions. Its molecular formula can be represented as CHDNO, with a molecular weight of approximately 241.20 g/mol.
Rufinamide-d2 undergoes various chemical reactions that are significant for its application:
Rufinamide-d2 exhibits its pharmacological effects primarily through modulation of voltage-gated sodium channels, specifically Na v 1.1 channels.
Rufinamide-d2 possesses distinct physical and chemical properties that enhance its utility in research:
Rufinamide-d2 serves multiple scientific applications:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1